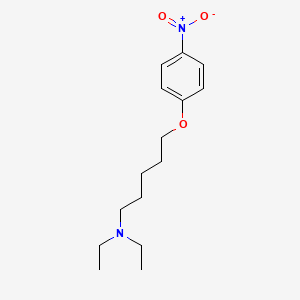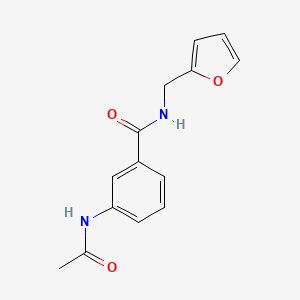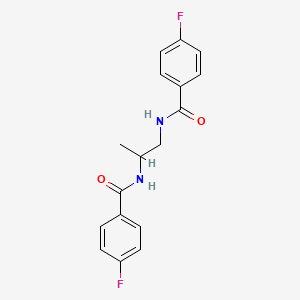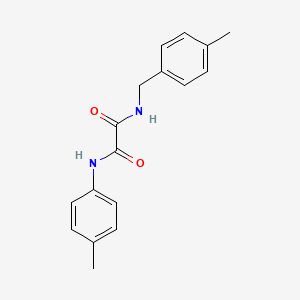
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide, also known as BTQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BTQ belongs to the class of compounds known as quinolinecarboxamides, which have been shown to possess various biological activities including antimicrobial, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cellular processes such as DNA replication, protein synthesis, and cell division. N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been shown to interact with various targets such as topoisomerases, tubulin, and histone deacetylases, which are involved in these cellular processes.
Biochemical and Physiological Effects:
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Furthermore, it has been demonstrated to inhibit angiogenesis, which is the formation of new blood vessels, a process that is essential for tumor growth and metastasis. Additionally, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been shown to possess antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide in lab experiments is its potent antimicrobial and antitumor activity, which makes it a useful tool for studying various diseases. However, one of the limitations of using N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide is its relatively low solubility in water, which can make it challenging to administer in vivo.
Direcciones Futuras
There are several future directions for the study of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide. One potential area of research is the development of novel derivatives of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide with improved solubility and potency. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide and its potential therapeutic applications in various diseases. Finally, more research is needed to determine the safety and toxicity of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide in vivo, which is essential for its potential clinical use.
Métodos De Síntesis
The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide involves the condensation of 2-phenyl-4-quinolinecarboxaldehyde with 5-butyl-1,3,4-thiadiazole-2-amine in the presence of a suitable catalyst. The resulting product is then purified using various techniques such as column chromatography, recrystallization, and HPLC.
Aplicaciones Científicas De Investigación
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to possess potent antimicrobial activity against a wide range of bacteria and fungi. In addition, N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenyl-4-quinolinecarboxamide has been shown to possess antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Furthermore, it has been demonstrated to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS/c1-2-3-13-20-25-26-22(28-20)24-21(27)17-14-19(15-9-5-4-6-10-15)23-18-12-8-7-11-16(17)18/h4-12,14H,2-3,13H2,1H3,(H,24,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFQOTOYOPIEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 3-oxo-4-[(4,6,7-trimethyl-2-quinazolinyl)thio]butanoate](/img/structure/B4955229.png)

![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B4955245.png)
![1-{[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-1H-pyrazol-4-yl]methyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B4955252.png)
![2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}-1-(4-methylphenyl)ethanone hydrobromide](/img/structure/B4955255.png)
![ethyl 2-({[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4955265.png)




![N-(3-chlorophenyl)-N'-[2-(4-morpholinyl)phenyl]urea](/img/structure/B4955318.png)
![N~2~-cyclohexyl-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955325.png)

